3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2-Chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is structurally analogous to psoralen derivatives, which are known for diverse biological activities, including antitumor and antimicrobial effects . The compound is characterized by two key substituents: a 2-chlorobenzyl group at position 3 and a 2-methylphenyl group at position 5.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-6-2-4-8-15(13)16-11-25-19-18(16)22-12-23(20(19)24)10-14-7-3-5-9-17(14)21/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZNWSJKLDICDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
The primary target for this compound is the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The inhibition of Cyt-bd leads to a significant reduction in ATP production within the bacterium, which is crucial for its survival. This mechanism highlights its potential as an effective antimycobacterial agent, particularly against drug-resistant strains of tuberculosis.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Absorption: Efficient uptake into biological systems.
- Distribution: Ability to reach target tissues effectively.
- Metabolism: Potential for metabolic stability.
- Excretion: Favorable clearance rates.
These properties suggest that the compound can maintain effective concentrations at the site of action, enhancing its therapeutic potential.
Scientific Research Applications
-
Medicinal Chemistry:
- Investigated for its potential therapeutic effects in treating infectious diseases like tuberculosis and possibly cancer due to its enzyme inhibition capabilities.
-
Biological Research:
- Explored as a tool for studying cytochrome bd oxidase functions and developing inhibitors that can serve as leads for new drug discovery.
-
Synthetic Chemistry:
- Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Case Studies
Several studies have demonstrated the efficacy of thienopyrimidine derivatives:
- A study published in Biological Importance of Pyrimidines highlighted various pyrimidine derivatives exhibiting diverse pharmacological activities, including those similar to 3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one .
- Research on novel thieno[2,3-d]pyrimidines showed promising antibacterial and cytotoxic activities .
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with related derivatives, focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Notes:
- Substituent Position Impact: The 2-chlorobenzyl group at position 3 in the target compound distinguishes it from analogs with 3-methylbenzyl (e.g., ) or 3-fluorobenzyl (e.g., ) substitutions. Halogenated benzyl groups (e.g., Cl, Br, F) enhance lipophilicity and may improve membrane permeability . The 2-methylphenyl group at position 7 contrasts with derivatives bearing bulkier (e.g., 4-bromophenyl in ) or electron-withdrawing (e.g., 3-fluorophenyl in ) substituents. Substituent position (ortho vs.
- Biological Activity Trends: Fluorinated derivatives (e.g., ) show marked anticancer activity, suggesting that halogen type and position influence cytotoxicity. For example, 3-(3-chlorophenyl)-7-(2-fluorophenyl)-... demonstrated significant antiproliferative effects in preliminary screens .
Synthetic Considerations :
- Synthesis of similar compounds often involves condensation of substituted aldehydes with benzylamine derivatives under microwave irradiation or reflux conditions . For instance, phosphorus oxychloride-mediated cyclization is a common step for introducing chlorinated substituents .
Biological Activity
3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb). Understanding its biological activity is crucial for developing new therapeutic strategies against tuberculosis.
The primary target for 3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the cytochrome bd oxidase (Cyt-bd) in Mtb. The compound inhibits Cyt-bd, leading to a significant reduction in ATP production within the bacterium. This mechanism highlights its potential as an effective antimycobacterial agent.
Biochemical Pathways
Inhibition of Cyt-bd disrupts the electron transport chain, ultimately depleting ATP levels in Mtb. This action can be critical in combating drug-resistant strains of tuberculosis, as it targets a pathway that is essential for bacterial survival.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, which include:
- Absorption : Efficient uptake into biological systems.
- Distribution : Ability to reach target tissues effectively.
- Metabolism : Potential for metabolic stability.
- Excretion : Favorable clearance rates.
These properties suggest that 3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can maintain effective concentrations at the site of action.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thienopyrimidine derivatives. For instance:
This table illustrates that while Q203 shows potent activity against cyt-bcc, 3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits selective inhibition of cyt-bd, making it a valuable candidate for further research.
Case Studies and Research Findings
Recent studies have highlighted the significance of targeting cytochrome bd oxidase in Mtb. For example:
- A study demonstrated that compounds targeting Cyt-bd could effectively reduce ATP levels in Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv, indicating their potential as novel antituberculosis agents .
- Another research focused on structure-activity relationships (SAR) revealed that modifications in the thienopyrimidine structure could enhance biological activity against mycobacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
